molecular formula C13H20ClNO B12354612 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride CAS No. 2705531-06-0

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Cat. No.: B12354612
CAS No.: 2705531-06-0
M. Wt: 241.76 g/mol
InChI Key: MOHJBFCUMYASEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and ethylamine.

    Condensation Reaction: The aldehyde group of 2,3-dimethylbenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)-2-(methylamino)propan-1-one
  • 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one

Comparison

Compared to similar compounds, 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to variations in the molecular structure, such as the position of methyl groups on the phenyl ring.

Properties

CAS No.

2705531-06-0

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

MOHJBFCUMYASEI-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl

Origin of Product

United States

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